molecular formula C8H8N2O3 B089526 N-(4-Nitrophenyl)acetamide CAS No. 104-04-1

N-(4-Nitrophenyl)acetamide

Cat. No. B089526
CAS RN: 104-04-1
M. Wt: 180.16 g/mol
InChI Key: NQRLPDFELNCFHW-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)acetamide, also known as 4’-Nitroacetanilide, has the molecular formula C8H8N2O3 and a molecular weight of 180.16 . It is also known by other names such as p-Acetamidonitrobenzene, p-Nitroacetanilide, p-Nitrophenylacetanilide, N-Acetyl-p-nitroaniline, N-Acetyl-4-nitroaniline, 4-Nitroacetanilide, and 4’-Nitroacetanilide .


Synthesis Analysis

N-(4-Nitrophenyl)acetamide is the initial molecule in the first step of a reduction reaction, which reacts with appropriate chloride acid (HCl) and a zinc (Zn) catalyst, producing N-phenylacetamide ammonium-ion .


Molecular Structure Analysis

The molecular structure of N-(4-Nitrophenyl)acetamide consists of an acetamide group (CH3CONH-) attached to a nitrophenyl group (C6H4NO2). The nitrophenyl group is a benzene ring with a nitro group (-NO2) attached .


Chemical Reactions Analysis

N-(4-Nitrophenyl)acetamide is involved in reduction reactions that typically produce amines as final products . It also participates in hydrogenation reactions .


Physical And Chemical Properties Analysis

N-(4-Nitrophenyl)acetamide has a density of 1.340, a melting point of 213-215°C (lit.), a boiling point of 312.97°C (rough estimate), and a solubility of 2.2g/L at room temperature . It also has a vapor pressure of 6.77E-07mmHg at 25°C and a refractive index of 1.6180 (estimate) .

Scientific Research Applications

  • Solvatochromism and Hydrogen Bonding : N-(4-Methyl-2-nitrophenyl)acetamide forms a complex with protophilic solvents, stabilized by bifurcate H bonds. This complex shows nonlinear dependence of NH stretching frequency on complex formation energy and a specific “dioxane” effect (Krivoruchka et al., 2004).

  • Catalysis in Dye Production : N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of N-(4-Nitrophenyl)acetamide, is significant in producing azo disperse dyes. A novel Pd/C catalyst showed high activity and selectivity for converting N-(3-nitro-4-methoxyphenyl)acetamide into its amino derivative (Zhang Qun-feng, 2008).

  • Synthesis of N-substituted Acetamide Derivatives : Studies on the synthesis of various N-substituted acetamide derivatives, like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, provide insights into reaction conditions and yield optimization, useful in organic synthesis and pharmaceutical research (Zhang Da-yang, 2004).

  • Anti-Cancer and Anti-Inflammatory Properties : 2-(Substituted phenoxy) Acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. These compounds, especially those with halogens on the aromatic ring, demonstrate significant activity in this regard (Rani et al., 2014).

  • Antibacterial Activity Against MRSA : N-substituted phenyl acetamide benzimidazole derivatives, including those based on the N-(4-Nitrophenyl)acetamide structure, exhibited potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).

  • Anti-HIV Drug Potential : Acetamide derivatives, including N-(4-Nitrophenyl)acetamide, were studied for their potential as anti-HIV drugs using density functional theory. The results suggest that certain derivatives are promising in this field (Oftadeh et al., 2013).

  • Non-linear Optical Properties : N-(3-Nitrophenyl) Acetamide has been investigated for its non-linear optical properties, which are significant in materials science and photonics (Prathap & Madhavan, 2012).

  • Synthesis of Polybenzimidazoles : N-(4,5-Dichloro-2-nitrophenyl)acetamide was used to synthesize new AB-type monomers for polybenzimidazoles, indicating its role in advanced polymer research (Begunov & Valyaeva, 2015).

Safety And Hazards

N-(4-Nitrophenyl)acetamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

N-(4-Nitrophenyl)acetamide has been used in various research studies, particularly in the field of organic chemistry. Its properties make it a useful compound in reactions such as reduction and hydrogenation . Future research may explore its potential applications in other chemical reactions and processes.

properties

IUPAC Name

N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLPDFELNCFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059290
Record name Acetamide, N-(4-nitrophenyl)-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenyl)acetamide

CAS RN

104-04-1
Record name N-(4-Nitrophenyl)acetamide
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Record name p-Nitroacetanilide
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Record name 4'-Nitroacetanilide
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Record name Acetamide, N-(4-nitrophenyl)-
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Record name Acetamide, N-(4-nitrophenyl)-
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Record name 4'-nitroacetanilide
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Record name P-NITROACETANILIDE
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Synthesis routes and methods I

Procedure details

nitrating acetanilide using a mixture of nitric acid and sulfuric acid to produce 4-nitroacetanilide and nitrating further using a mixture of nitric acid and sulfuric acid to produce compound VI;
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Synthesis routes and methods II

Procedure details

To a solution of Pyridine (3 mL) and AcCl (1.017 g, 13.043) in DCM (15 mL) was added the solution of 4-nitrobenzenamine (1.5 g, 10.870 mmol) in pyridine (3 mL) at 0° C. The mixture was stirred at room temperature for 1 h. The volatiles were removed under reduced pressure and the residue was washed with water (10 mL×3), dried under reduced pressure to afford N-(4-nitrophenyl)acetamide as yellow powder (1.9 g, yield: 97%).
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
489
Citations
AA Vavilova, II Stoikov - Beilstein Journal of Organic Chemistry, 2017 - beilstein-journals.org
New p-tert-butylthiacalix [4] arenes, which are mono-, 1, 2-di-and tetrasubstituted at the lower rim containing N-(4’-nitrophenyl) acetamide and N, N-diethylacetamide groups in cone and …
Number of citations: 12 www.beilstein-journals.org
P Jansukra, T Duangthongyou, S Suramitr, K Chainok… - Crystals, 2021 - mdpi.com
In this study, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (sensor L1) was synthesized and characterized by FT–IR, ESI–MS, 1 H and 13 C NMR spectroscopy, …
Number of citations: 1 www.mdpi.com
AA Vavilova, RV Nosov, II Stoikov - Mendeleev Communications, 2016 - infona.pl
New derivatives of thiacalix[4]arene, tri- and tetrasubstituted at the lower rim by N-(4-nitrophenyl)acetamide and 1-amidoanthraquinone fragments were synthesized. Their ability for …
Number of citations: 14 www.infona.pl
YH Wen, XM Li, LL Xu, XF Tang… - … Section E: Structure …, 2006 - scripts.iucr.org
In the molecule of the title compound, C8H7ClN2O3, an intramolecular C—H⋯O hydrogen bond forms a six-membered ring. In the crystal structure, the molecules are linked by …
Number of citations: 12 scripts.iucr.org
N Farhana, S Banu - 2020 - ir.aiktclibrary.org
The project was merely focusing on to carry out the disconnection approach, with existing Tylenol (acetaminophen) to develop the sustainable protocol, on one-pot synthesis. The …
Number of citations: 0 ir.aiktclibrary.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C8H7ClN2O3, is anti to the meta-nitro group, in contrast with the syn conformation observed with respect to the …
Number of citations: 6 scripts.iucr.org
W Guerrab, M Missioui, JT Mague… - Moroccan Journal of …, 2022 - revues.imist.ma
N-arylacetamides are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds. The title molecule, C8H7ClN2O3, is close to being planar …
Number of citations: 3 revues.imist.ma
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 5| May 2007| Pages o2335-o2336 https://doi.org/10.1107/S160053680701567X …
Number of citations: 10 scripts.iucr.org
M Missioui, W Guerrab, JT Mague… - … für Kristallographie-New …, 2020 - degruyter.com
Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 4 www.degruyter.com
A Smajlagić, M Srabović, Z Ademović, E Pehlić… - researchgate.net
N-(4-nitrophenyl) acetamide (p-nitroacetanilide) is synthetic nitro compound important for obtaining many colours, medicaments, explosive and other compounds. Nitration reaction in …
Number of citations: 0 www.researchgate.net

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